2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol
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Overview
Description
2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol is an organic compound with the molecular formula C14H12N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol typically involves the reaction of 4-(methylamino)aniline with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzothiazole ring .
Scientific Research Applications
2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
- 2-(4-(Methylamino)phenyl)benzo[d]thiazol-4-ol
- 2-(4-(Methylamino)phenyl)benzo[d]thiazol-7-ol
Uniqueness
2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group at the 5-position, in particular, can affect its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[4-(methylamino)phenyl]-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-8-11(17)6-7-13(12)18-14/h2-8,15,17H,1H3 |
InChI Key |
FOHCYFXGWJQKQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
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